molecular formula C11H12ClNO B1612877 2-Phenylpyrrolidine-1-carbonyl chloride CAS No. 223375-92-6

2-Phenylpyrrolidine-1-carbonyl chloride

Cat. No.: B1612877
CAS No.: 223375-92-6
M. Wt: 209.67 g/mol
InChI Key: BCATWQXIRNEDML-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine-1-carbonyl chloride is a reactive acyl chloride derivative featuring a pyrrolidine ring substituted with a phenyl group at the 2-position. This compound is primarily utilized in organic synthesis as an intermediate for introducing the 2-phenylpyrrolidine moiety into target molecules via nucleophilic acyl substitution reactions. Its high reactivity stems from the electrophilic carbonyl chloride group, making it valuable for constructing amides, esters, or other derivatives under mild conditions.

Properties

CAS No.

223375-92-6

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-phenylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c12-11(14)13-8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

BCATWQXIRNEDML-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)Cl)C2=CC=CC=C2

Canonical SMILES

C1CC(N(C1)C(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate (Hydrochloride)

Key Differences :

  • Functional Group : The hydrochloride salt in contains an ester group (COOR) instead of a carbonyl chloride (COCl), significantly altering its reactivity. Esters are less electrophilic and require harsher conditions for nucleophilic substitution compared to acyl chlorides.
  • Stability : The ester derivative is reported to have a shelf life of ≥5 years at -20°C , whereas acyl chlorides like 2-phenylpyrrolidine-1-carbonyl chloride are typically moisture-sensitive and require rigorous anhydrous storage.
  • Applications : The ester is used as an analytical reference standard, while the acyl chloride is more suited for synthetic chemistry due to its rapid reaction kinetics.
Table 1: Comparative Properties
Property 2-Phenylpyrrolidine-1-carbonyl Chloride Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate (HCl)
Molecular Formula C₁₁H₁₂ClNO (assumed) C₁₃H₁₇NO₂·HCl
Molecular Weight ~209.7 g/mol (calculated) 255.7 g/mol
Reactivity High (electrophilic COCl) Moderate (ester hydrolysis requires acid/base)
Storage Conditions Anhydrous, -20°C (inferred) -20°C, stable for ≥5 years
Typical Use Synthetic intermediate Analytical reference standard

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Although structurally distinct (pyrimidine ring vs. pyrrolidine), this compound () shares a carboxylic acid derivative motif. Key contrasts include:

  • Acidity: The pyrimidine-carboxylic acid is acidic (pKa ~2–3), whereas the acyl chloride is non-acidic but hydrolyzes to the corresponding acid.
  • Applications : Pyrimidine derivatives are often used in pharmaceuticals or agrochemicals, while pyrrolidine-carbonyl chlorides are niche intermediates in medicinal chemistry.

Research Findings and Practical Considerations

  • Reactivity Trends : Acyl chlorides like 2-phenylpyrrolidine-1-carbonyl chloride exhibit faster reaction rates in amide couplings compared to esters or acids, enabling efficient synthesis of bioactive molecules.
  • Safety : Acyl chlorides are corrosive and require handling under inert atmospheres, contrasting with the more stable ester hydrochloride in .
  • Structural Analysis : Tools such as SHELXL (for crystallographic refinement) and WinGX (for data processing) are essential for resolving the molecular configurations of these compounds .

Notes on Evidence Limitations

  • The provided evidence lacks direct data on 2-phenylpyrrolidine-1-carbonyl chloride, necessitating inferences from structural analogs.
  • Further experimental studies (e.g., kinetic analyses, crystallography) are needed to fully characterize the target compound.

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